molecular formula C16H13N3O5S B3472099 methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B3472099
M. Wt: 359.4 g/mol
InChI Key: POKQCBYBVPHYAI-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate is a thiourea derivative characterized by a benzoate ester core modified with a 4-nitrobenzoyl-substituted thiourea moiety. Its molecular formula is C₁₆H₁₃N₃O₅S, with a molecular weight of 359.36 g/mol. The compound’s structure includes:

  • A methyl benzoate group (providing ester functionality).
  • A thiourea bridge (-NH-CS-NH-) linking the benzoate to a 4-nitrobenzoyl group (imparting strong electron-withdrawing properties).

The 4-nitro substituent enhances reactivity in electrophilic substitution and influences intermolecular interactions, such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

methyl 2-[(4-nitrobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-24-15(21)12-4-2-3-5-13(12)17-16(25)18-14(20)10-6-8-11(9-7-10)19(22)23/h2-9H,1H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKQCBYBVPHYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog, methyl 2-[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate (CAS 330833-16-4, C₂₂H₁₈N₂O₃S, MW 390.46 g/mol), shares the thiourea-benzoate backbone but replaces the 4-nitrobenzoyl group with a 4-biphenylylcarbonyl substituent (Table 1) .

Property Methyl 2-({[(4-Nitrobenzoyl)Amino]Carbonothioyl}Amino)Benzoate Methyl 2-[(4-Biphenylylcarbonyl)Carbamothioyl]Amino}Benzoate
Molecular Formula C₁₆H₁₃N₃O₅S C₂₂H₁₈N₂O₃S
Molecular Weight 359.36 g/mol 390.46 g/mol
Key Substituent 4-Nitrobenzoyl (electron-withdrawing) 4-Biphenylylcarbonyl (bulky, lipophilic)
Functional Groups Nitro (-NO₂), ester (-COOCH₃), thiourea (-NH-CS-NH-) Biphenyl, ester (-COOCH₃), thiourea (-NH-CS-NH-)

Key Differences :

  • The 4-nitrobenzoyl group increases polarity and hydrogen-bonding capacity compared to the biphenylylcarbonyl group , which enhances lipophilicity and steric bulk.
  • The nitro group may improve solubility in polar solvents (e.g., DMSO or methanol), whereas the biphenyl analog likely exhibits higher solubility in nonpolar solvents (e.g., chloroform) .

Reactivity and Stability

  • Electrophilic Reactivity : The nitro group in the target compound stabilizes negative charge resonance, making it more reactive in nucleophilic aromatic substitution compared to the biphenyl analog.

Research Findings and Data Gaps

  • Synthetic Yield : The nitro-substituted compound is synthesized in ~65% yield via thiourea coupling, marginally lower than the biphenyl analog (~72%), likely due to nitro group sensitivity .
  • Spectroscopic Data :
    • ¹H NMR : The nitro compound shows a deshielded aromatic proton signal at δ 8.3 ppm (meta to nitro), absent in the biphenyl analog.
    • IR : Strong absorption at 1520 cm⁻¹ (N=O stretch) distinguishes the nitro derivative.

Critical Data Gaps :

  • Comparative solubility and logP values.
  • In vitro toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate

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